4-Methoxy-2,2'-bipyridine
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Overview
Description
4-Methoxy-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where a methoxy group is attached to the fourth position of the pyridine ring. This compound is known for its applications in coordination chemistry, particularly as a ligand in the formation of transition metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2’-bipyridine typically involves the reaction of 4-bromo-2,2’-bipyridine with sodium methoxide in methanol. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with a methoxy group .
Industrial Production Methods: In an industrial setting, the production of 4-Methoxy-2,2’-bipyridine can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of 4-hydroxy-2,2’-bipyridine.
Substitution: Formation of various substituted bipyridines depending on the substituent used.
Scientific Research Applications
4-Methoxy-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as donor sites, forming stable complexes with transition metals. These complexes can then participate in various catalytic and redox reactions, influencing the activity of the metal center .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the methoxy group, making it less sterically hindered and more flexible in coordination.
4,4’-Dimethoxy-2,2’-bipyridine: Has two methoxy groups, which can lead to different electronic and steric properties compared to 4-Methoxy-2,2’-bipyridine.
Uniqueness: 4-Methoxy-2,2’-bipyridine is unique due to the presence of the methoxy group, which can influence its electronic properties and coordination behavior. This makes it a valuable ligand in the formation of specific metal complexes with tailored properties .
Biological Activity
4-Methoxy-2,2'-bipyridine (4-MeO-2,2'-bipy) is a derivative of bipyridine that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will explore its biological activity, including its antimicrobial properties, cytotoxic effects against cancer cells, and potential mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group at the 4-position of one of the pyridine rings. This modification can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.
Antimicrobial Activity
Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. The planarity and extended conjugation of 4-MeO-2,2'-bipyridine facilitate its intercalation with DNA, which can inhibit bacterial replication. A study demonstrated that bipyridine ligands showed antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to bind to DNA and interfere with protein synthesis .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Cytotoxicity Against Cancer Cells
4-MeO-2,2'-bipyridine has shown promising results in cytotoxicity assays against various cancer cell lines. A study evaluated its effects on HeLa (cervical cancer), MCF7 (breast cancer), and other tumor cell lines using the MTT assay. The results indicated that 4-MeO-2,2'-bipyridine exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Table 2: Cytotoxic Effects of this compound
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 20 | >10 |
MCF7 | 25 | >8 |
V79 (normal) | >200 | - |
The biological activity of 4-MeO-2,2'-bipyridine can be attributed to several mechanisms:
- DNA Intercalation : The compound's planar structure allows it to intercalate into DNA strands, disrupting replication and transcription processes .
- Metal Complex Formation : When complexed with metal ions (e.g., ruthenium), the resulting complexes often exhibit enhanced biological activity due to increased lipophilicity and improved cellular uptake .
- Antioxidant Activity : Some studies suggest that derivatives of bipyridine may also possess antioxidant properties, which can contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .
Case Studies
- Study on Antitumor Activity : In a recent investigation, researchers synthesized various metal complexes with 4-MeO-2,2'-bipyridine and evaluated their antitumor activities. Results showed that these complexes had significant cytotoxic effects on multiple cancer cell lines compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy of 4-MeO-2,2'-bipyridine against clinical isolates of bacteria. The findings supported its potential as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth .
Properties
CAS No. |
14162-97-1 |
---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-methoxy-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3 |
InChI Key |
MKXRJQLZZXAJQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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